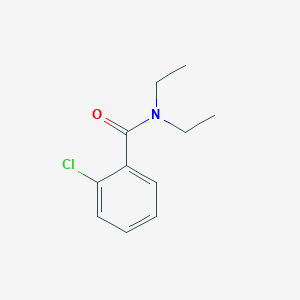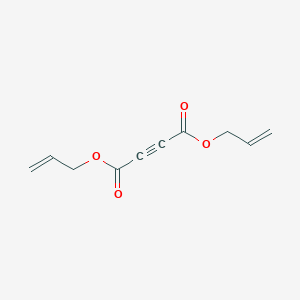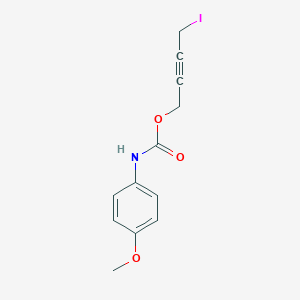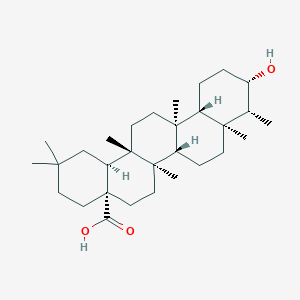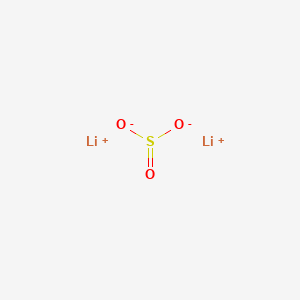
Dilithium sulphite
Descripción general
Descripción
Dilithium sulphite, also known as Lithium sulfite, is an ionic compound with the molecular formula Li2SO3 . It falls under the category of inorganic salts .
Molecular Structure Analysis
Dilithium sulphite has a molecular mass of 93.943 g/mol . The elemental composition includes Lithium (Li), Oxygen (O), and Sulfur (S), with the mass composition being approximately 14.8% Lithium, 51.1% Oxygen, and 34.1% Sulfur .Chemical Reactions Analysis
Lithium sulfite can participate in various chemical reactions. For example, it can react with oxides to form different compounds (M2O + XO2 → M2XO3, where M = Na, K, Li, Rb, Cs; X = C, S, Si). It can also react with sulfur chlorides (2 SCl2 + 6 MOH → M2SO3 + S↓ + 4 MCl + 3 H2O, where M = Li, Na, K, Rb, Cs) .Physical And Chemical Properties Analysis
Dilithium sulphite is an ionic compound with a molecular formula of Li2SO3 and a molecular mass of 93.943 g/mol .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis:
- Dilithium o-phenylenediphosphide reacts with various substances to yield different chemical structures, indicating its reactivity and potential in synthesis (Hitchcock, Lappert, & Yin, 1992).
- Dilithium phenylphosphide, a related compound, has been used to synthesize 1-phenylphosphetane and 1-phenylphosphirane, suggesting the potential of similar dilithium compounds in creating new chemical structures (Hockless et al., 1996).
Applications in Lithium-Sulfur Batteries:
- In lithium-sulfur batteries, dilithium sulphide plays a critical role. Studies have investigated the reduction process of sulfur during cycling in such batteries, focusing on the formation of dilithium sulphide (Cañas et al., 2014).
- In another study on lithium-sulfur batteries, in-situ X-ray diffraction was used to monitor the formation of dilithium sulphide during the charging and discharging process, highlighting its significance in battery performance (Cañas, Wolf, Wagner, & Friedrich, 2013).
Organic Electrode Material Research:
- Research on dilithium benzenedipropiolate as a potential negative electrode material for lithium-ion batteries shows the versatility of dilithium compounds in energy storage applications (Renault et al., 2016).
Clinical Chemistry:
- A technique based on precipitation by sodium sulphite for measuring fibrinogen concentration in small samples indicates the use of sulphite compounds in clinical chemistry (Rampling & Gaffney, 1976).
Fluorescent Probes in Biological Signaling:
- Development of sulphide-selective fluorescent probes showcases the utility of sulphite compounds in detecting biological substances, potentially including dilithium sulphite (Qian et al., 2011).
Safety And Hazards
Dilithium sulphite may cause respiratory irritation (Hazard statement: H335). It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
dilithium;sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLSYMNDKUHQAG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-]S(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2SO3, Li2O3S | |
| Record name | lithium sulfite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_sulfite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium sulphite | |
CAS RN |
13453-87-7 | |
| Record name | Sulfurous acid, lithium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013453877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium sulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




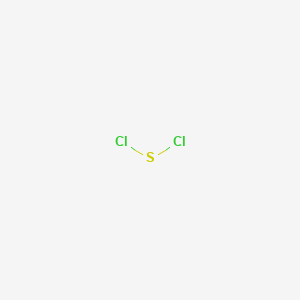
![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)
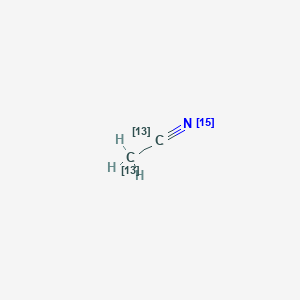
![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)
